5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6S/c1-9-13(10-2-4-12(18)5-3-10)14-16(21-8-22-17(14)25-9)24-15(20)11(6-19)7-23-24/h2-5,7-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHDUJUMJTVBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and the fluorophenyl group. Reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide.
Cyclization: The formation of the pyrazole ring itself is a cyclization reaction, typically involving hydrazine derivatives
Scientific Research Applications
5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Functional Group Impact
- Fluorophenyl Groups : Present in the target compound and analogs, fluorination improves metabolic stability and lipophilicity but may reduce aqueous solubility .
- Carbonitrile vs. Sulfinyl Groups : The carbonitrile in the target compound offers electronic withdrawal, while sulfinyl groups in fipronil () enhance pesticidal activity via oxidative metabolism .
Crystallographic and Analytical Methods
- The target compound’s structure could be resolved using SHELX () or SIR97 (), as seen in analogous pyrano-pyrazole derivatives () .
Biological Activity
The compound 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile represents a novel structure within the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The following article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₃H₉FN₄OS
- Molecular Weight : 292.35 g/mol
Structural Features
The compound features a pyrazole core substituted with a thienopyrimidine moiety and a fluorophenyl group, which may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile often exhibit activity against various biological pathways:
- Inhibition of Kinases : Many pyrazole derivatives have been identified as selective inhibitors of kinases, including p38 MAP kinase. These inhibitors can modulate inflammatory responses and have potential applications in treating diseases such as rheumatoid arthritis and cancer .
- Antimicrobial Activity : Some studies suggest that similar compounds possess broad-spectrum antimicrobial properties, effective against various bacterial strains. This is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
1. Anticancer Properties
A notable study highlighted the efficacy of a related pyrazole derivative in inhibiting cancer cell proliferation. The compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways .
2. Anti-inflammatory Effects
In another investigation, a series of pyrazole-based compounds were screened for their anti-inflammatory properties. One derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases .
3. Selectivity and Potency
The selectivity of these compounds for specific targets has been established through high-throughput screening methods. For instance, the structural analysis revealed unique binding interactions that enhance selectivity for p38 MAP kinase over other kinases .
Table 1: Summary of Biological Activities
Table 2: Structural Features Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile | 292.35 | Pyrazole, Thienopyrimidine, Fluorophenyl |
| Related Pyrazole Derivative A | 300.40 | Pyrazole, Alkyl Chain |
| Related Pyrazole Derivative B | 295.50 | Pyrazole, Aromatic Ring |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized starting from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives. Key steps involve cyclization with reagents like formic acid, formamide, urea, or thiourea to form the pyrazolo[3,4-d]pyrimidine core. For example, reacting 5-amino-pyrazole-4-carbonitrile with formic acid yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . The thieno[2,3-d]pyrimidine moiety is typically introduced via condensation reactions with sulfur-containing precursors.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of substituents, particularly the fluorophenyl and methyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitriles (-CN) and amines (-NH₂). X-ray crystallography may resolve structural ambiguities in crystalline forms .
Q. What is the role of the 4-fluorophenyl group in the compound’s reactivity?
The 4-fluorophenyl group acts as an electron-withdrawing substituent, stabilizing intermediates during synthesis and influencing regioselectivity in cyclization reactions. Fluorine’s electronegativity enhances the compound’s metabolic stability, which is critical for biological studies .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict favorable intermediates and transition states. Computational tools like the ACD/Labs Percepta Platform enable property prediction (e.g., solubility, logP), while ICReDD’s reaction path search methods integrate experimental data to refine synthetic conditions .
Q. What experimental design strategies minimize trial-and-error in reaction optimization?
Design of Experiments (DoE) statistically identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize yield by analyzing interactions between reaction time and reagent stoichiometry . High-throughput screening accelerates parameter space exploration.
Q. How to address contradictions in reported synthetic yields or by-product formation?
Systematic variation of reaction conditions (e.g., pH, solvent) coupled with advanced analytics (HPLC, LC-MS) isolates key variables. Computational validation of competing reaction mechanisms (e.g., via transition state analysis) clarifies discrepancies. Cross-referencing crystallographic data with NMR assignments resolves structural ambiguities .
Q. What mechanistic insights explain the formation of the thieno[2,3-d]pyrimidine core?
Isotopic labeling studies (e.g., using ¹³C or ¹⁵N) track atom migration during cyclization. Computational studies suggest that sulfur participation in the thieno ring formation proceeds via a thiourea intermediate, with the methyl group at position 6 sterically directing regioselectivity .
Q. How to evaluate structure-activity relationships (SAR) for this compound’s biological activity?
Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or varying pyrazole substituents). Biological assays (e.g., kinase inhibition or cytotoxicity screens) quantify activity, while molecular docking simulations map interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
